molecular formula C6H5F2N3 B1419423 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile CAS No. 1193390-38-3

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile

Cat. No.: B1419423
CAS No.: 1193390-38-3
M. Wt: 157.12 g/mol
InChI Key: PVARDTHPGOARRX-UHFFFAOYSA-N
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Description

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile is a chemical compound with the molecular formula C6H5F2N3 and a molecular weight of 157.12 g/mol . This compound features an imidazole ring substituted with a difluoromethyl group and an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-imidazole derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various scientific fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-(difluoromethyl)imidazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARDTHPGOARRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Reactant of Route 2
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Reactant of Route 3
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Reactant of Route 4
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Reactant of Route 5
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Reactant of Route 6
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile

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